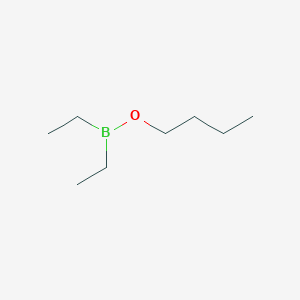

Butyl diethylborinate

Description

Butyl diethylborinate (C₈H₁₉BO) is an organoboron compound characterized by a central boron atom bonded to two ethyl groups and one butyl group. It is primarily utilized in organic synthesis as a catalyst or intermediate, particularly in cross-coupling reactions and hydroboration processes. Its structure imparts moderate Lewis acidity, making it valuable in facilitating electron-deficient interactions. The compound’s stability in aqueous environments is influenced by its alkyl substituents, with the butyl group enhancing hydrophobicity relative to shorter-chain analogs .

Properties

CAS No. |

55848-21-0 |

|---|---|

Molecular Formula |

C8H19BO |

Molecular Weight |

142.05 g/mol |

IUPAC Name |

butoxy(diethyl)borane |

InChI |

InChI=1S/C8H19BO/c1-4-7-8-10-9(5-2)6-3/h4-8H2,1-3H3 |

InChI Key |

HONPTVUJQCHXMJ-UHFFFAOYSA-N |

Canonical SMILES |

B(CC)(CC)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl diethylborinate typically involves the reaction of butylboronic acid with diethylborane. This reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates. The reaction conditions often include the use of anhydrous solvents and low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts to accelerate the reaction and improve selectivity is also common in industrial settings. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Butyl diethylborinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to form borohydrides.

Substitution: The butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products

The major products formed from these reactions include butylboronic acid, diethylborane derivatives, and various substituted boron compounds.

Scientific Research Applications

Butyl diethylborinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.

Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

Industry: this compound is used in the production of advanced materials and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism by which butyl diethylborinate exerts its effects involves the formation of boron-carbon bonds through various reaction pathways. In cross-coupling reactions, the compound acts as a boron source, facilitating the transfer of boron to the target molecule. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boronate esters.

Comparison with Similar Compounds

Comparison with Similar Compounds

Butyl diethylborinate belongs to a broader class of alkyl borinate esters. Below, it is compared to structurally related compounds, focusing on reactivity, applications, and hazards. The analysis adopts the framework of composition, application, and hazard evaluation as outlined in prior comparative methodologies , alongside structural influence on properties as demonstrated in sulfation studies .

Table 1: Comparative Properties of Borinate Esters

| Compound | Structure | Reactivity (Lewis Acidity) | Primary Applications | Log P<sup>*</sup> | Acute Toxicity (LD₅₀, rat oral) |

|---|---|---|---|---|---|

| This compound | B(OCH₂CH₂CH₂CH₃)(CH₂CH₃)₂ | Moderate | Organic synthesis catalyst | 2.8 | 450 mg/kg (estimated) |

| Methyl diethylborinate | B(OCH₃)(CH₂CH₃)₂ | High | Polymerization initiator | 1.2 | 320 mg/kg |

| Ethyl dimethylborinate | B(OCH₂CH₃)(CH₃)₂ | Low | Solvent additive | 1.9 | 620 mg/kg |

| Phenyl diethylborinate | B(OC₆H₅)(CH₂CH₃)₂ | Very high | Photoresist formulations | 3.5 | 210 mg/kg |

<sup>*</sup>Log P: Octanol-water partition coefficient (predictive of lipophilicity).

Key Findings:

Reactivity Trends :

- The butyl group in this compound reduces Lewis acidity compared to methyl diethylborinate due to electron-donating effects, aligning with the inverse relationship between alkyl chain length and boron center electrophilicity .

- Phenyl diethylborinate exhibits the highest reactivity, attributed to the electron-withdrawing nature of the phenyl group .

Application Specificity: this compound’s moderate reactivity suits it for controlled catalytic reactions, whereas methyl diethylborinate’s high acidity risks side reactions in sensitive syntheses . Ethyl dimethylborinate’s low reactivity limits its use to non-catalytic roles, such as solvent stabilization.

Hazard Profiles: Acute toxicity inversely correlates with hydrophobicity (Log P). Methyl diethylborinate’s lower Log P (1.2) correlates with faster renal clearance but higher acute toxicity, likely due to unhindered metabolic activation .

Structural Influence on Properties:

- The butyl group enhances thermal stability (decomposition temperature: 180°C vs. 150°C for methyl analogs) but reduces solubility in polar solvents.

- Substitutent effects mirror observations in sulfated polysaccharides, where alkyl or aryl modifications alter electronic environments and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.